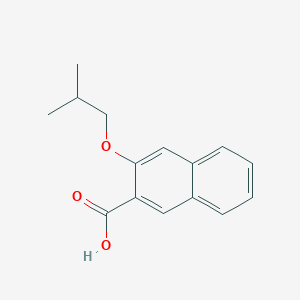

3-Isobutoxy-2-naphthoic acid

CAS No.:

Cat. No.: VC13332580

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16O3 |

|---|---|

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | 3-(2-methylpropoxy)naphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C15H16O3/c1-10(2)9-18-14-8-12-6-4-3-5-11(12)7-13(14)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) |

| Standard InChI Key | GVYHZNVGKORYJV-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=CC2=CC=CC=C2C=C1C(=O)O |

| Canonical SMILES | CC(C)COC1=CC2=CC=CC=C2C=C1C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

3-Isobutoxy-2-naphthoic acid (IUPAC name: 3-(2-methylpropoxy)-2-naphthoic acid) belongs to the naphthoic acid family, featuring a naphthalene backbone substituted with an isobutoxy group (-O-CH2CH(CH3)2) at position 3 and a carboxylic acid (-COOH) at position 2. Its molecular formula is C15H16O3, with a molecular weight of 244.29 g/mol. The compound’s structure confers both lipophilic (isobutoxy chain) and hydrophilic (carboxylic acid) properties, making it a candidate for surfactant or pharmaceutical intermediate applications .

Comparative Analysis with 3-Hydroxy-2-naphthoic Acid

While direct data on 3-isobutoxy-2-naphthoic acid is scarce, its structural analog, 3-hydroxy-2-naphthoic acid (CAS 92-70-6), provides a foundational reference . Key differences include:

-

Substituent Reactivity: The hydroxyl group in 3-hydroxy-2-naphthoic acid (pKa ≈ 3.02) is replaced by a more electron-donating isobutoxy group, likely altering acidity and solubility profiles.

-

Thermal Stability: The isobutoxy chain may reduce melting points compared to 3-hydroxy-2-naphthoic acid (218–221°C) , though experimental confirmation is needed.

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis of 3-isobutoxy-2-naphthoic acid can be hypothesized via etherification of 3-hydroxy-2-naphthoic acid. A plausible route involves:

-

Protection of the Carboxylic Acid: Conversion to a methyl ester using methanol/H2SO4.

-

Etherification: Reaction with isobutyl bromide (C4H9Br) in the presence of a base (e.g., K2CO3) to substitute the hydroxyl group.

-

Ester Hydrolysis: Reflux with aqueous NaOH to regenerate the carboxylic acid.

This method mirrors patented approaches for synthesizing 3-hydroxy-2-naphthoic acid diesters . For example, CN103739497A details esterification using diols and dehydrating agents (e.g., trifluoromethanesulfonic acid) under reflux . Adapting such protocols could yield 3-isobutoxy derivatives with moderate purity (≥98%) and yields (60–90%) .

Industrial Relevance

-

Dyes and Pigments: Naphthoic acid derivatives are key intermediates in azo dye production. The isobutoxy group may enhance solubility in nonpolar media, improving dye dispersion .

-

Pharmaceuticals: Carboxylic acid moieties are common in NSAIDs (e.g., naproxen). Structural modifications could optimize bioavailability or reduce gastric irritation.

Physicochemical Properties

Predicted Properties

Spectroscopic Characteristics

-

UV-Vis: A λmax ≈ 395 nm (similar to 3-hydroxy-2-naphthoic acid) , shifted slightly due to the isobutoxy group’s electron-donating effects.

-

NMR: Distinct signals for the isobutoxy methyl groups (δ 0.8–1.2 ppm) and naphthalene protons (δ 7.5–8.5 ppm).

Research Gaps and Future Directions

-

Synthetic Optimization: Develop scalable protocols for 3-isobutoxy-2-naphthoic acid, leveraging catalytic systems (e.g., enzyme-mediated esterification).

-

Biological Screening: Evaluate antimicrobial, anti-inflammatory, or anticancer activity in vitro.

-

Environmental Impact: Assess biodegradation pathways and ecotoxicology in aquatic models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume